Tert-butyl 4-oxopentanoate
Overview
Description
Tert-butyl 4-oxopentanoate, also known as t-Butyl Levulinate, is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of its structure isInChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3
. Its canonical SMILES representation is CC(=O)CCC(=O)OC(C)(C)C
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.22 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 172.109944368 g/mol . Its topological polar surface area is 43.4 Ų . It has 12 heavy atoms .Scientific Research Applications
Synthesis and Crystal Structure Investigations
- Tert-butyl 4-oxopentanoate has been used in the synthesis of various compounds, demonstrating its versatility in organic synthesis. For instance, it was involved in the formation of isoxazol-5(4H)-ones and biisoxazole diones through oxidative processes with oxygen, as described by Brehm, Johansen, and Krogsgaard-Larsen (1992) (Brehm, Johansen, & Krogsgaard‐Larsen, 1992). These findings are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and material science.
Pharmacokinetic and Physicochemical Properties
- The tert-butyl group, a common motif in medicinal chemistry, often incorporates into bioactive compounds and can lead to property modulation such as increased lipophilicity and decreased metabolic stability. Westphal et al. (2015) evaluated several alternative substituents for drug discovery, highlighting the impact of tert-butyl groups on the pharmacokinetic and physicochemical properties of drugs (Westphal et al., 2015).
Synthetic Applications in Organic Chemistry
- A notable application of this compound is in the total synthesis of complex organic compounds. Eggen et al. (2000) utilized this compound in the synthesis of cryptophycin-24 (Arenastatin A), which is amenable to structural modifications (Eggen et al., 2000). This synthesis demonstrates the compound's utility in developing intricate molecular structures, potentially useful in drug development and other areas of chemistry.
Potential in Polymer Science
- This compound derivatives have also been explored in the field of polymer science. For instance, Tsai, Wang, and Darensbourg (2016) reported the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) using tert-butyl derivatives, showcasing its potential in creating biocompatible polymers (Tsai, Wang, & Darensbourg, 2016). These polymers could have significant applications in biomedicine and environmentally friendly materials.
Synthetic Routes and Catalysis
- This compound plays a role in various synthetic routes and catalytic processes. Hermann and Brückner (2018) discussed how tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, derived from this compound, can undergo Ag(I)-catalyzed π-cyclizations to produce hydroxypyrones or pulvinones (Hermann & Brückner, 2018). This research highlights its role in facilitating complex chemical reactions, which is valuable in synthetic chemistry.
Safety and Hazards
Tert-butyl 4-oxopentanoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with it .
Mechanism of Action
Target of Action
Tert-butyl 4-oxopentanoate is a chemical compound with the molecular formula C9H16O3 It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It has been used in the synthesis of dipeptides . In this context, the compound might interact with amino acids and other reagents to form peptide bonds, leading to the creation of dipeptides .
Biochemical Pathways
Given its use in peptide synthesis , it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and metabolism.
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeance suggest that it might have good bioavailability .
Result of Action
Given its role in peptide synthesis , it can be inferred that it contributes to the formation of peptides, which are crucial components of proteins and play vital roles in various biological functions.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-oxopentanoate has been shown to have anti-fungal properties It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Related compounds such as tert-butyl alcohol have been shown to interact with proteins like lactate dehydrogenase and myoglobin . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
Properties
IUPAC Name |
tert-butyl 4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIMLWFYMZNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574731 | |
Record name | tert-Butyl 4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-10-6 | |
Record name | tert-Butyl 4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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